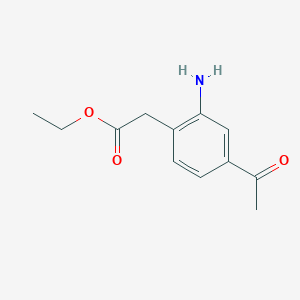

Ethyl2-(4-acetyl-2-aminophenyl)acetate

Description

Contextualization of Aryl Acetate (B1210297) and Amino-Substituted Aromatic Scaffolds

Aryl acetates are a well-established class of organic compounds that serve as valuable intermediates and building blocks in organic synthesis. The acetate group can act as a protecting group for phenols, which can be selectively removed under specific conditions. Furthermore, aryl acetates can participate in a variety of transformations, including Fries rearrangements and cross-coupling reactions, to introduce functional groups onto the aromatic ring.

Amino-substituted aromatic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The amino group, being a strong electron-donating group, significantly influences the electronic properties of the aromatic ring, directing electrophilic substitution to the ortho and para positions. This electronic nature is pivotal in the biological activity of many drug molecules, where the amino group can act as a hydrogen bond donor or a basic center, facilitating interactions with biological targets. The strategic placement of amino groups on an aromatic ring is a key design element in the development of new therapeutic agents.

The combination of an aryl acetate and an amino-substituted aromatic scaffold within the same molecule, as seen in Ethyl 2-(4-acetyl-2-aminophenyl)acetate, creates a polyfunctionalized platform. The interplay between the electron-donating amino group and the electron-withdrawing acetyl and ethyl acetate groups can lead to unique reactivity and potential for further chemical modifications.

Historical Development and Evolution of Related Synthetic Methodologies

The synthesis of substituted phenylacetic acid derivatives has a rich history, with early methods often relying on classical reactions. One of the foundational methods for the synthesis of ethyl phenylacetate (B1230308) itself is the Fischer esterification of phenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, a method that dates back to the late 19th century. Another classical approach involves the treatment of benzyl (B1604629) cyanide with an alcohol and a strong acid.

Over the decades, the methodologies for synthesizing more complex, substituted phenylacetates have evolved significantly. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have become a cornerstone of modern organic synthesis. nih.gov For instance, the Suzuki coupling of an aryl boronic acid with an ester of a haloacetic acid provides a powerful and versatile route to aryl acetates. inventivapharma.com Similarly, the Buchwald-Hartwig amination allows for the selective introduction of amino groups onto aromatic rings, a key step in the synthesis of amino-substituted aromatics. nih.gov

More recent advancements have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient approach to the synthesis of complex molecules. acs.orgnih.gov Palladium-catalyzed ortho-C-H arylation of anilines, for example, allows for the direct introduction of an aryl group at the position ortho to the amino group, a transformation that would traditionally require multiple steps. acs.orgnih.gov These modern methods provide powerful tools for the construction of highly functionalized aromatic compounds like Ethyl 2-(4-acetyl-2-aminophenyl)acetate, enabling more efficient and selective synthetic routes.

Current Research Landscape and Underexplored Facets of Ethyl 2-(4-acetyl-2-aminophenyl)acetate Chemistry

While specific research focused solely on Ethyl 2-(4-acetyl-2-aminophenyl)acetate is not extensively documented in publicly available literature, the current research landscape for its constituent functional groups and related structures is vibrant and provides a strong indication of its potential utility.

Current Research Landscape:

Ortho-amino acetophenones as versatile building blocks: The ortho-amino acetophenone (B1666503) moiety within the target molecule is a valuable synthon in organic synthesis. It is a key precursor for the synthesis of various heterocyclic compounds, such as quinolones, which are an important class of antibacterial agents. nih.gov Research in this area is active, with a focus on developing new and efficient methods for the synthesis of substituted quinolones and other biologically active heterocycles from ortho-amino acetophenones. nih.govgoogle.com

C-H Functionalization of Anilines: The direct functionalization of the C-H bonds of anilines is a major area of contemporary research. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more sustainable route to complex aniline (B41778) derivatives. researchgate.net The development of catalysts and methods for the selective functionalization of the ortho, meta, and para positions of anilines is a key focus. nih.gov Given the presence of an amino group, Ethyl 2-(4-acetyl-2-aminophenyl)acetate could be a substrate for such C-H activation studies.

Intermediates in Medicinal Chemistry: Polyfunctionalized aromatic compounds are frequently used as intermediates in the synthesis of complex drug molecules. The combination of amino, acetyl, and ethyl acetate functionalities in Ethyl 2-(4-acetyl-2-aminophenyl)acetate makes it a potentially valuable building block for the construction of more elaborate molecular architectures with potential biological activity.

Underexplored Facets:

Specific Synthetic Routes: While general methods for the synthesis of substituted phenylacetates and anilines are well-established, a detailed and optimized synthetic route specifically for Ethyl 2-(4-acetyl-2-aminophenyl)acetate has not been widely reported. The development of an efficient and scalable synthesis would be a crucial first step towards enabling further research on this compound.

Reactivity and Derivatization: The unique substitution pattern of Ethyl 2-(4-acetyl-2-aminophenyl)acetate suggests a rich and potentially unexplored reaction chemistry. The interplay of the different functional groups could lead to selective transformations that are not observed in simpler analogues. For example, the amino group could direct the regioselectivity of further electrophilic substitutions, or the acetyl group could be used as a handle for further modifications.

Biological Activity Screening: The biological properties of Ethyl 2-(4-acetyl-2-aminophenyl)acetate remain largely unknown. Given the prevalence of amino-substituted aromatic scaffolds in bioactive molecules, a systematic screening of this compound for various biological activities, such as antimicrobial or anticancer effects, could reveal interesting and potentially valuable properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl phenylacetate | C10H12O2 | 164.20 | 227 |

| o-Aminoacetophenone | C8H9NO | 135.16 | 250-252 |

| Ethyl 2-(4-aminophenyl)acetate | C10H13NO2 | 179.22 | 326.7 |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 2-(4-acetyl-2-aminophenyl)acetate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7,13H2,1-2H3 |

InChI Key |

ZQXPNKGMRHQXLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethyl 2 4 Acetyl 2 Aminophenyl Acetate and Its Derivatives

Convergent and Divergent Synthetic Approaches to the Core Structure

The synthesis of Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be approached through various strategic pathways. Convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the final stages. A divergent approach would start from a common intermediate that is then elaborated to the final product and its derivatives. A common strategy involves starting with a substituted nitrobenzene, which allows for the sequential introduction of the required functional groups. For example, a plausible route begins with the alkylation of a nitrophenol derivative, followed by selective reduction of the nitro group to an amine. mdpi.comresearchgate.net

Esterification Reactions for Ethyl Acetate (B1210297) Moiety Formation

The formation of the ethyl acetate group is a critical step in the synthesis of the title compound. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(4-acetyl-2-aminophenyl)acetic acid. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the product ester by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Various acid catalysts can be employed for this purpose.

Alternative methods include the use of acylating reagents in the presence of catalysts. For instance, alcohols and phenols can be acylated using various reagents under base-free conditions, often with recyclable catalysts. organic-chemistry.org

Table 1: Comparison of Catalysts for Esterification

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Brønsted Acids | H₂SO₄, TsOH, HCl | Excess ethanol, reflux | Low cost, readily available. masterorganicchemistry.com |

| Solid Acid Catalysts | Amberlyst-36, Polymeric acid catalysts | 50-80°C, without water removal | Catalyst is reusable, simplified workup. organic-chemistry.orgresearchgate.net |

| Lewis Acids | SnCl₂, Cu(OTf)₂ | Mild conditions (e.g., CH₂Cl₂) | High efficiency, mild reaction conditions. organic-chemistry.orgresearchgate.net |

Regioselective Aromatic Functionalization (Acetylation and Amination)

Achieving the correct substitution pattern on the phenyl ring is a significant challenge that requires careful control of regioselectivity. The two key functional groups, the acetyl and amino groups, are positioned para with respect to each other.

A common synthetic strategy involves the reduction of a nitro group to an amine. This is often a late-stage step in the synthesis. For instance, starting with an ethyl 2-(4-nitrophenyl)acetate precursor, the nitro group can be selectively reduced. chemicalbook.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation. chemicalbook.com This reaction proceeds under mild conditions, typically using hydrogen gas at balloon pressure in a solvent like methanol, to give a high yield of the corresponding aminophenylacetate. chemicalbook.com

Another key transformation is the introduction of the acetyl group, commonly achieved through a Friedel-Crafts acetylation. The directing effects of the substituents already present on the aromatic ring will determine the position of the incoming acetyl group.

A plausible synthetic sequence could involve:

Starting with ethyl 2-(4-nitrophenyl)acetate.

Reduction of the nitro group to an amino group using a catalyst like Pd/C and hydrogen. chemicalbook.com

Acetylation of the resulting ethyl 2-(4-aminophenyl)acetate. The amino group is a powerful ortho-, para-directing group, which would need to be protected to achieve the desired regioselectivity for the acetylation at the position para to the amino group.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Techniques for Aryl-Acetate Linkage

The formation of the bond connecting the phenyl ring to the acetate moiety is a fundamental step in constructing the core structure.

Carbon-Carbon Bond Formation: Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions to form C-C bonds. chemistry.coach Reactions such as the Suzuki, Heck, and Negishi couplings are instrumental in this regard. chemistry.coachnih.gov For instance, a Suzuki coupling could theoretically be used to couple an aryl boronic acid derivative with a haloacetate ester in the presence of a palladium catalyst. chemistry.coach Similarly, the Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene. chemistry.coach These methods benefit from their functional group tolerance and are widely used in the synthesis of complex organic molecules. nih.gov

Carbon-Heteroatom Bond Formation: While the direct linkage in Ethyl 2-(4-acetyl-2-aminophenyl)acetate is a carbon-carbon bond, the synthesis of derivatives may involve the formation of carbon-heteroatom bonds. nih.gov For example, an ether linkage, as seen in Ethyl-2-(4-aminophenoxy)acetate, is formed by the alkylation of a phenol (B47542) with an ethyl haloacetate. mdpi.com Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are pivotal for forming C-N bonds, which could be relevant in the synthesis of derivatives or alternative synthetic routes. wikipedia.org Copper-catalyzed Ullmann coupling reactions are also an efficient method for constructing C-O and C-N bonds. mdpi.com

Catalytic Methodologies in Ethyl 2-(4-acetyl-2-aminophenyl)acetate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of complex organic molecules like Ethyl 2-(4-acetyl-2-aminophenyl)acetate.

Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. libretexts.org Enzymes can operate under mild reaction conditions, often exhibiting high levels of chemo-, regio-, and enantioselectivity. For the synthesis of the target molecule, lipases could be employed for the esterification of the carboxylic acid precursor. Lipase-catalyzed esterification is known to proceed with high efficiency and can be performed in organic solvents or even solvent-free systems.

Furthermore, other biocatalytic reactions, such as enzymatic aldol (B89426) reactions or benzoin (B196080) condensations, provide powerful tools for the formation of carbon-carbon bonds with excellent enantioselectivity, which could be applied to the synthesis of chiral derivatives. libretexts.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of various chemical bonds with high efficiency and selectivity. wikipedia.org

As mentioned previously, palladium-catalyzed cross-coupling reactions are particularly valuable for forming the aryl-acetate C-C bond. chemistry.coach These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chemistry.coach The choice of the palladium catalyst, ligands, and reaction conditions is crucial for the success of the coupling reaction.

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions

| Reaction Name | Catalyst System (Example) | Bond Formed | Key Reactants |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C-C | Aryl boronic acid, Aryl/Vinyl halide. chemistry.coach |

| Heck Reaction | Pd(OAc)₂, Base | C-C | Aryl/Vinyl halide, Alkene. chemistry.coach |

| Negishi Coupling | Ni or Pd catalyst | C-C | Organozinc compound, Organic halide. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N | Aryl halide, Amine |

| Ullmann Coupling | CuI, Base | C-O / C-N | Aryl halide, Phenol/Amine. mdpi.com |

The development of these catalytic methods has revolutionized the synthesis of pharmaceuticals and other fine chemicals by providing reliable and versatile tools for constructing complex molecular architectures. wikipedia.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. brieflands.comresearchgate.net The application of microwave irradiation in the synthesis of Ethyl 2-(4-acetyl-2-aminophenyl)acetate and its derivatives can significantly reduce reaction times from hours to mere minutes. dergipark.org.tr This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. dergipark.org.tr

Optimization of microwave-assisted synthesis involves fine-tuning several parameters, including microwave power, reaction temperature, choice of solvent, and catalyst. For the synthesis of related heterocyclic compounds, reactions are often carried out in open glass vessels within a monomode microwave oven, with temperature and power modulation to maintain control over the reaction conditions. The use of high-boiling point, polar solvents like ethanol, dimethylformamide (DMF), or polyethylene (B3416737) glycol (PEG) is common as they efficiently absorb microwave energy. nih.gov

Research on similar structures has shown that a combination of solvent-free conditions and microwave irradiation can further enhance conversions and selectivity, aligning with the principles of green chemistry. researchgate.net The optimization process typically involves systematically varying one parameter while keeping others constant to find the optimal conditions for yield and purity.

Below is a comparative data table illustrating the potential advantages of microwave-assisted synthesis over conventional heating for a hypothetical final cyclization step to a derivative product.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-12 hours | 10-25 minutes |

| Temperature | 80-150°C (Reflux) | 120°C |

| Solvent | Ethanol / DMF | Ethanol / DMF |

| Yield | 60-75% | 85-95% |

| Energy Consumption | High | Low |

| Product Purity | Moderate | High |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.govbaranlab.org For the assembly of complex scaffolds like that of Ethyl 2-(4-acetyl-2-aminophenyl)acetate derivatives, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly valuable. mdpi.comresearchgate.net

The Ugi four-component reaction (U-4CR) could be a convergent and efficient strategy to assemble the core structure. A hypothetical Ugi reaction to generate a precursor to the target molecule would involve the reaction of four key components:

An amine : A derivative of aniline (B41778).

A carbonyl compound : A suitable ketone or aldehyde.

A carboxylic acid : Acetic acid or a derivative.

An isocyanide : Such as ethyl isocyanoacetate.

The strategic selection of these four components would allow for the rapid construction of a highly functionalized intermediate that can be further elaborated to yield the desired Ethyl 2-(4-acetyl-2-aminophenyl)acetate scaffold. The Ugi 5-center-4-component reaction (U-5C-4CR) is another variant that uses bifunctional reagents like α-amino acids to generate even greater molecular diversity. nih.gov

The Passerini three-component reaction is another powerful MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. researchgate.netnih.gov While not directly forming the aminophenylacetate structure, it could be employed to synthesize complex fragments that are later combined to form the final product.

The table below outlines the potential starting materials for a hypothetical Ugi-4CR synthesis targeting the core of an Ethyl 2-(4-acetyl-2-aminophenyl)acetate derivative.

| Component | Example Reactant | Role in Final Scaffold |

| Amine | 4-aminoacetophenone | Provides the acetyl-phenyl-amino backbone |

| Carbonyl | Formaldehyde | Provides the methylene (B1212753) bridge |

| Carboxylic Acid | Acetic Acid | Provides the acetyl group on the amide |

| Isocyanide | Ethyl isocyanoacetate | Provides the ethyl acetate moiety |

Scale-Up Considerations and Process Intensification Research

Translating a laboratory-scale synthesis to an industrial scale requires careful consideration of process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.it For the production of fine chemicals like Ethyl 2-(4-acetyl-2-aminophenyl)acetate, shifting from traditional batch reactors to continuous flow systems or intensified batch processes is a key area of research. cetjournal.itcetjournal.it

Process Intensification Techniques:

Continuous Flow Reactors: Microreactors or tubular reactors offer superior heat and mass transfer, improved safety for highly exothermic reactions, and better process control compared to large batch reactors. mdpi.com This allows for reactions to be run under more aggressive conditions, potentially increasing yield and reducing reaction time.

Reactive Distillation: This technique combines chemical reaction and separation into a single unit. researchgate.netmdpi.com For esterification steps or equilibrium-limited reactions in the synthesis pathway, reactive distillation can drive the reaction towards completion by continuously removing products, thus increasing conversion and simplifying downstream processing. mdpi.commdpi.com

Solvent Reduction: A primary goal in process intensification is to reduce the environmental impact. This involves minimizing the use of solvents, particularly those that are hazardous. Research focuses on using more benign solvents or developing solvent-free reaction conditions, which can also simplify product isolation and reduce waste. cetjournal.it

The transition from a semi-batch process to a continuous one, such as using a series of Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), can drastically reduce reactor volumes and operational costs while enhancing safety by minimizing the hold-up of reactive materials. cetjournal.it

The following table compares key parameters between traditional batch processing and an intensified continuous process for the synthesis of a specialty chemical.

| Parameter | Traditional Batch Process | Intensified Continuous Process |

| Reactor Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk due to large holdup | Inherently safer, small inventory |

| Process Control | Moderate | Precise control of T, P, time |

| Throughput | Lower, cycle time dependent | Higher, continuous operation |

| Solvent Usage | High (often used for thermal mass) | Significantly reduced |

Mechanistic Organic Chemistry of Ethyl 2 4 Acetyl 2 Aminophenyl Acetate Transformations

Detailed Reaction Mechanism Elucidation of Key Synthetic Steps

The reactivity of Ethyl 2-(4-acetyl-2-aminophenyl)acetate is governed by the interplay of its functional groups. The following sections detail the expected mechanistic pathways for reactions involving the ester, the aromatic ring, and redox processes.

Nucleophilic Acyl Substitution Mechanisms of the Ester Group

The ethyl ester functional group is susceptible to nucleophilic acyl substitution. These reactions proceed via a characteristic two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. whiterose.ac.ukarabjchem.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the strong base ethoxide yields the carboxylate salt and ethanol (B145695).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

The general mechanism for these transformations is outlined below:

| Reaction Condition | Step 1: Nucleophilic Attack | Step 2: Elimination of Leaving Group |

| Basic (e.g., NaOH) | The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. | The intermediate collapses, expelling the ethoxide ion to form a carboxylic acid, which is then deprotonated. |

| Acidic (e.g., H₃O⁺) | The carbonyl oxygen is protonated, activating the carbonyl group. A water molecule attacks the carbonyl carbon. | After proton transfers, an ethanol molecule is eliminated, and the resulting protonated carboxylic acid is deprotonated. |

Electrophilic Aromatic Substitution Pathways on the Phenyl Ring

Further substitution on the phenyl ring of Ethyl 2-(4-acetyl-2-aminophenyl)acetate is directed by the existing substituents. iau.irnih.govrsc.org The directing effects are dominated by the powerful ortho-, para-directing amino group (-NH₂), which is a strong activating group. The acetyl group (-COCH₃) is a strong deactivating, meta-directing group, and the ethyl acetate (B1210297) substituent (-CH₂COOEt) is a weakly deactivating, ortho-, para-directing group.

The outcome of an electrophilic aromatic substitution (SEAr) reaction is determined by the synergistic and antagonistic effects of these groups. nih.gov The -NH₂ group will direct incoming electrophiles to the positions ortho and para to it (C3, C5, and C6).

| Substituent Group | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Activating | Ortho, Para (to C3, C5, C6) |

| -COCH₃ | C4 | Deactivating | Meta (to C3, C5) |

| -CH₂COOEt | C1 | Deactivating (Weak) | Ortho, Para (to C6, C4) |

Given the powerful activating nature of the amino group, substitution is most likely to occur at the positions it most strongly activates.

Position C5: This position is para to the strongly activating amino group and meta to the deactivating acetyl group, making it the most probable site for electrophilic attack.

Position C3: This position is ortho to the amino group and meta to the acetyl group. It is a viable site, though potentially less favored than C5.

Position C6: This position is ortho to both the amino group and the ethyl acetate group. Steric hindrance from these two adjacent groups makes electrophilic attack at this site highly unlikely.

The mechanism involves the attack of the π-electron system of the benzene (B151609) ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.org Aromaticity is then restored by the loss of a proton from the site of attack.

Radical and Ionic Mechanisms in Redox Processes

Redox reactions involving Ethyl 2-(4-acetyl-2-aminophenyl)acetate can occur at the aniline (B41778) nitrogen or the acetyl group.

Diazotization (Ionic Mechanism): The primary aromatic amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This is a classic ionic process initiated by the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the lone pair of the amino nitrogen. A series of proton transfers and elimination of water yields the stable diazonium ion.

Aniline Oxidation (Radical/Ionic Mechanisms): Aromatic amines can be oxidized by various reagents. The mechanisms can be complex, often involving single-electron transfer (SET) to form a radical cation intermediate. nih.gov This radical cation can then undergo further reactions, such as dimerization or polymerization, or react with other nucleophiles. The specific pathway depends heavily on the oxidant and reaction conditions.

Intramolecular Cyclization and Rearrangement Pathways

The most prominent and mechanistically favorable transformation for Ethyl 2-(4-acetyl-2-aminophenyl)acetate is intramolecular cyclization. The ortho-disposition of the nucleophilic amino group and the electrophilic ester group facilitates the formation of a five-membered lactam ring, yielding a substituted oxindole (B195798) (specifically, 7-acetyl-1,3-dihydro-2H-indol-2-one). rsc.orgnih.gov

This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Cyclization: The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of the ortho-amino group then performs an intramolecular nucleophilic attack on this activated carbonyl carbon. This step forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule lead to the formation of the stable oxindole ring. nih.gov

Base-Catalyzed Cyclization: In the presence of a strong, non-nucleophilic base, the primary amine can be deprotonated to form a more potent nucleophile, the anilide anion. This anion then readily attacks the ester carbonyl in an intramolecular fashion. The resulting tetrahedral intermediate collapses by ejecting the ethoxide leaving group, forming the final oxindole product. Alternatively, if a nucleophilic base like an alkoxide is used, it may first catalyze the departure of the ethoxy group, which is then attacked by the amine.

Intermolecular Reactions and Reactivity Profiles with Various Reagents

While specific studies are limited, the reactivity profile with various reagents can be predicted based on the molecule's functional groups.

Oxidative and Reductive Transformations of Functional Groups

The acetyl and amino groups are the primary sites for oxidative and reductive transformations.

Reductive Transformations:

Reduction of the Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction conditions, such as Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, would reduce the ketone all the way to an ethyl group (-CH₂CH₃).

Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ethyl ester to a primary alcohol. This would also simultaneously reduce the acetyl group.

Oxidative Transformations:

Oxidation of the Amino Group: As mentioned in section 3.1.3, the amino group can be oxidized. Strong oxidizing agents can lead to the formation of nitro compounds or complex polymeric materials.

Baeyer-Villiger Oxidation: The acetyl group (a ketone) could potentially undergo Baeyer-Villiger oxidation with a peroxy acid (e.g., m-CPBA) to form an acetate ester. The migratory aptitude of the substituted aryl group versus the methyl group would determine the regiochemical outcome, with the aryl group being more likely to migrate.

Amidation and Imine/Schiff Base Formation Reactions

The chemical character of Ethyl 2-(4-acetyl-2-aminophenyl)acetate is significantly influenced by the presence of a primary aromatic amine group ortho to an acetyl substituent. This arrangement provides a nucleophilic center that readily participates in a variety of transformations, most notably amidation and condensation reactions with carbonyl compounds to form imines or Schiff bases. These reactions are fundamental to the derivatization of this molecule and serve as key steps in the synthesis of more complex heterocyclic systems.

Amidation Reactions

The primary amino group of Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be readily acylated to form the corresponding amides. This transformation, a nucleophilic acyl substitution, typically involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or acid anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The general mechanism for acylation with an acid chloride involves the initial nucleophilic attack to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Research on structurally similar ortho-amino acetophenones demonstrates their effective conversion into N-acyl derivatives as precursors for heterocyclic synthesis. nih.gov For instance, the reaction of 2-aminoacetophenones with various aroyl chlorides yields the corresponding amides, which can subsequently undergo base-catalyzed cyclization to form 2-aryl-4-quinolones. nih.gov Similarly, the acetylation of aminophenylacetic acid derivatives is commonly achieved using acetic anhydride, highlighting a standard method for this type of transformation. smolecule.com

While specific studies detailing the simple amidation of Ethyl 2-(4-acetyl-2-aminophenyl)acetate are not extensively documented as standalone reactions, the established reactivity of analogous compounds provides a clear precedent for these transformations. The conditions are generally mild and the reactions proceed with high efficiency.

Table 1: Representative Conditions for Amidation of Aromatic Amines

| Acylating Agent | Base | Solvent | Temperature | Typical Yield |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp | High |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | Room Temp | High |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | High |

| Oxalyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | High |

Imine/Schiff Base Formation Reactions

The reaction of the primary amino group of Ethyl 2-(4-acetyl-2-aminophenyl)acetate with aldehydes or ketones results in the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. This condensation reaction is typically acid-catalyzed and proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration (elimination of water) of this intermediate to yield the imine.

While the formation of simple, stable imines from Ethyl 2-(4-acetyl-2-aminophenyl)acetate is a fundamental transformation, its most significant application is as a key intermediate step in cyclocondensation reactions to form quinoline (B57606) derivatives. The Friedländer annulation is a classic and powerful method for quinoline synthesis that directly utilizes the structure of 2-aminoaryl aldehydes or ketones. wikipedia.org

In the context of Ethyl 2-(4-acetyl-2-aminophenyl)acetate, the molecule serves as the 2-aminoaryl ketone component. It is reacted with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester (e.g., ethyl acetoacetate) or a 1,3-diketone. nih.gov

The mechanism of the Friedländer synthesis can proceed via two pathways: wikipedia.org

Schiff Base Pathway: The initial step is the acid- or base-catalyzed condensation between the amino group of Ethyl 2-(4-acetyl-2-aminophenyl)acetate and the carbonyl group of the reaction partner to form a Schiff base. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

Aldol (B89426) Pathway: An initial aldol condensation occurs between the acetyl group of the aminophenylacetate and the active methylene (B1212753) of the reaction partner. The resulting adduct then undergoes cyclization via imine formation, followed by dehydration.

The reaction is highly versatile and can be catalyzed by various acids (e.g., toluenesulfonic acid), bases (e.g., potassium hydroxide), or Lewis acids. wikipedia.orgnih.gov This reaction underscores the mechanistic importance of imine formation as a gateway to constructing complex and medicinally relevant heterocyclic scaffolds from Ethyl 2-(4-acetyl-2-aminophenyl)acetate. nih.gov

Table 2: Examples of Friedländer Synthesis with 2-Aminoaryl Ketones

| 2-Aminoaryl Ketone | Methylene Component | Catalyst/Conditions | Product Type |

| 2-Aminobenzophenone | Ethyl Acetoacetate | Ionic Liquid, 100 °C | Polysubstituted Quinoline |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | Zirconium Triflate, EtOH/H₂O, 60 °C | Polysubstituted Quinoline |

| 1-(2-aminophenyl)ethan-1-one | Pentane-2,4-dione | Amberlyst-15, Ethanol, Reflux | Substituted Quinoline |

| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide, Aqueous/Alcoholic | Substituted Quinoline |

State of the Art Spectroscopic and Structural Characterization of Ethyl 2 4 Acetyl 2 Aminophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework of Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be constructed.

Advanced 1D NMR Techniques

¹H NMR: The proton (¹H) NMR spectrum provides crucial information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which reveals neighboring protons. For Ethyl 2-(4-acetyl-2-aminophenyl)acetate, characteristic signals would be expected for the aromatic protons, the methylene (B1212753) protons of the ethyl acetate (B1210297) group, the methyl protons of the acetyl group, and the amine protons.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment, distinguishing between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized aliphatic carbons.

A hypothetical ¹H and ¹³C NMR data table for Ethyl 2-(4-acetyl-2-aminophenyl)acetate is presented below, based on typical chemical shift values for similar structural motifs.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.8 - 6.8 | m | 3H | Ar-H |

| NH₂ | 5.0 - 4.0 | br s | 2H | -NH₂ |

| -OCH₂CH₃ | 4.20 | q | 2H | -OCH₂- |

| -CH₂-Ar | 3.60 | s | 2H | -CH₂- |

| -C(O)CH₃ | 2.50 | s | 3H | -COCH₃ |

| -OCH₂CH₃ | 1.25 | t | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| -C=O (acetyl) | 197.0 | C=O |

| -C=O (ester) | 171.0 | C=O |

| Aromatic-C | 150.0 - 115.0 | Ar-C |

| -OCH₂- | 61.0 | -OCH₂- |

| -CH₂- | 40.0 | -CH₂- |

| -COCH₃ | 26.0 | -CH₃ |

| -CH₃ (ethyl) | 14.0 | -CH₃ |

This is a hypothetical data table for illustrative purposes.

2D NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are adjacent to each other. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different molecular fragments, for example, showing a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the spatial arrangement of substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of Ethyl 2-(4-acetyl-2-aminophenyl)acetate with high confidence. The exact mass can be used to confirm the molecular formula, C₁₂H₁₅NO₃.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. Analysis of these fragment ions provides valuable structural information, corroborating the connectivity established by NMR.

| HRMS Data | |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Calculated Exact Mass | 221.1052 |

| Observed [M+H]⁺ | Value would be determined experimentally |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR Spectroscopy: Key characteristic absorption bands in the IR spectrum of Ethyl 2-(4-acetyl-2-aminophenyl)acetate would include:

N-H stretching vibrations of the primary amine group (around 3400-3300 cm⁻¹).

C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

C=O stretching of the ester and ketone carbonyl groups (around 1735 cm⁻¹ and 1680 cm⁻¹, respectively).

C-N stretching (around 1350-1250 cm⁻¹).

C-O stretching of the ester (around 1250-1050 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3300 |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Ketone) | ~1680 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

When a suitable single crystal of Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be grown, X-ray diffraction crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. As the molecule is achiral, absolute stereochemistry is not a factor.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

A comprehensive search for specific crystallographic data and Hirshfeld surface analysis for Ethyl 2-(4-acetyl-2-aminophenyl)acetate did not yield dedicated research findings for this particular compound within publicly accessible scientific literature. However, the application of Hirshfeld surface analysis and the generation of fingerprint plots are state-of-the-art computational methods crucial for understanding the intermolecular interactions that govern the crystal packing of molecular solids. To illustrate the methodology and the type of detailed insights it provides, this section will describe the principles of the analysis, drawing on examples from closely related chemical structures where this analysis has been performed.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules in the crystal. The surface is generated based on the electron distribution of the pro-molecule (the molecule in isolation) and the pro-crystal (the hypothetical crystal with spherical atoms).

The analysis maps various properties onto this surface, with one of the most common being the normalized contact distance (dnorm). This property is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where:

Red regions indicate shorter contacts with negative dnorm values, typically representing hydrogen bonds and other strong interactions.

White regions represent contacts around the van der Waals separation, having a dnorm value of zero.

Blue regions signify longer contacts with positive dnorm values, indicating weaker interactions.

For instance, in a study of the related compound Ethyl-2-(4-aminophenoxy) acetate, Hirshfeld analysis revealed the major contributions to molecular packing. mdpi.com The analysis showed two molecular units in the asymmetric formula, and the major intermolecular contacts were identified and quantified for each.

The table below illustrates the kind of data that a Hirshfeld surface analysis provides, based on the findings for Ethyl-2-(4-aminophenoxy) acetate, and serves as an example of what could be determined for Ethyl 2-(4-acetyl-2-aminophenyl)acetate if the crystallographic data were available. mdpi.com

| Intermolecular Contact | Contribution in Molecule A (%) | Contribution in Molecule B (%) |

| H···H | 52.7 | 54.3 |

| O···H | 22.2 | 22.3 |

| H···C | 18.0 | 13.8 |

The fingerprint plots for Ethyl-2-(4-aminophenoxy) acetate would show distinct spikes. mdpi.com Sharp spikes in a fingerprint plot are indicative of strong, specific interactions like hydrogen bonds, while more diffuse features represent weaker van der Waals contacts. The H···H contacts, given their high percentage, would appear as a large, diffuse region in the center of the plot. The O···H interactions, corresponding to hydrogen bonds, would be represented by characteristic sharp "wings" or spikes at lower di and de values. The H···C contacts would also have a distinct wing-like appearance.

Computational and Theoretical Chemistry Studies on Ethyl 2 4 Acetyl 2 Aminophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

Optimization of Molecular Geometries and Conformational Analysis

The first step in most DFT studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For the related compound, Ethyl 2-(4-aminophenoxy)acetate, X-ray diffraction studies have provided experimental data on its crystal structure. mdpi.comresearchgate.net The unit cell parameters were determined to be a = 8.2104(6)Å, b = 10.3625(9)Å, and c = 11.9562(9)Å, with angles α = 101.787(7)°, β = 91.849(6)°, and γ = 102.755(7)°, indicating a triclinic crystal system. mdpi.comresearchgate.net DFT calculations can be used to theoretically predict these geometric parameters, and a comparison between the calculated and experimental values can validate the computational method used. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localizations)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For Ethyl 2-(4-aminophenoxy)acetate, DFT calculations have been used to determine the energies of the HOMO and LUMO. mdpi.comresearchgate.net These calculations revealed that the HOMO to LUMO transition is the primary electronic excitation. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies for Ethyl 2-(4-aminophenoxy)acetate

| Molecular Orbital | Energy (eV) |

| HOMO | [Data not available in search results] |

| LUMO | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

Electrostatic Potential (ESP) Mapping and Reactivity Site Prediction

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netyoutube.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Although a specific ESP map for Ethyl 2-(4-acetyl-2-aminophenyl)acetate or its analogue was not found in the search results, this technique would allow for the identification of reactive sites by visualizing the electron density distribution across the molecule.

Simulated Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations can be used to simulate various types of spectra, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of molecules. While specific simulated NMR data for the target compound or its analogue were not available, the general approach involves calculating the magnetic shielding tensors of the nuclei.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. mdpi.com For Ethyl 2-(4-aminophenoxy)acetate, a detailed comparison of calculated and experimental IR spectra would help in assigning the observed vibrational bands to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). For Ethyl 2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed two absorption bands at 299 nm and 234 nm. mdpi.comresearchgate.net TD-DFT calculations predicted these bands at 286 nm (with an oscillator strength, f = 0.068) and 226 nm (f = 0.294), respectively. mdpi.comresearchgate.net The band at 286 nm was assigned to the HOMO→LUMO transition (95%), while the band at 226 nm was assigned to the HOMO→LUMO+2 transition (86%). mdpi.comresearchgate.net

Table 2: Experimental and Calculated UV-Vis Spectral Data for Ethyl 2-(4-aminophenoxy)acetate

| Method | Wavelength (nm) | Oscillator Strength (f) | Transition |

| Experimental | 299 | - | - |

| Experimental | 234 | - | - |

| TD-DFT | 286 | 0.068 | HOMO→LUMO (95%) |

| TD-DFT | 226 | 0.294 | HOMO→LUMO+2 (86%) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net While no specific MD simulation studies were found for Ethyl 2-(4-acetyl-2-aminophenyl)acetate or its analogue, this technique would be valuable for exploring the conformational landscape of the molecule. By simulating the molecule's behavior in different solvents, MD can provide insights into how the solvent affects its structure, dynamics, and ultimately its reactivity. This is crucial for understanding chemical reactions that occur in solution.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to characterize the chemical bonding in a molecule. These methods can identify bond critical points and provide quantitative measures of bond strength and type (covalent vs. ionic). No QCT studies were found for the specific compound of interest or its analogue. However, such an analysis would provide a detailed understanding of the nature of the chemical bonds within Ethyl 2-(4-acetyl-2-aminophenyl)acetate, complementing the information obtained from orbital-based analyses like FMO.

Reaction Pathway Modeling and Activation Energy Calculations

Theoretical modeling can elucidate the mechanism of potential transformations of Ethyl 2-(4-acetyl-2-aminophenyl)acetate. One of the most plausible uncatalyzed thermal reactions for this compound is an intramolecular cyclization, specifically an amidation, to form a lactam ring. This reaction involves the nucleophilic attack of the amino group onto the carbonyl carbon of the ethyl acetate (B1210297) moiety, followed by the elimination of an ethanol (B145695) molecule.

The reaction can be conceptualized to proceed through a multi-step mechanism, which can be modeled using computational methods like Density Functional Theory (DFT). These calculations can map out the potential energy surface of the reaction, identifying the transition states and intermediates, and thereby determining the activation energy for each step.

Proposed Reaction Pathway: Intramolecular Cyclization

The intramolecular cyclization of Ethyl 2-(4-acetyl-2-aminophenyl)acetate to form the corresponding lactam, 7-acetyl-1,3,4-trihydro-2H-indol-2-one, and ethanol can be broken down into the following key steps:

Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the oxygen atom of the ethoxy group. This can occur in one or more steps, possibly involving solvent molecules as proton shuttles.

Elimination of Ethanol: The C-O bond of the ethoxy group breaks, leading to the elimination of an ethanol molecule and the reformation of the carbonyl double bond, thus forming the stable lactam ring.

Activation Energy Calculations

Computational modeling would provide the energies of the reactant, transition states, intermediates, and products along this reaction coordinate. The activation energy (Ea) is the energy difference between the reactant and the highest energy transition state.

Interactive Data Table: Hypothetical Energy Profile for Intramolecular Cyclization

The following table presents a hypothetical but chemically plausible energy profile for the intramolecular cyclization of Ethyl 2-(4-acetyl-2-aminophenyl)acetate. These values are illustrative and based on typical energies for similar reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1. Reactant | Ethyl 2-(4-acetyl-2-aminophenyl)acetate | 0.0 |

| 2. Transition State for Nucleophilic Attack | TS1 | +30.5 |

| 3. Tetrahedral Intermediate | Intermediate 1 | +12.0 |

| 4. Transition State for Proton Transfer | TS2 | +18.5 |

| 5. Protonated Intermediate | Intermediate 2 | +8.0 |

| 6. Transition State for Elimination | TS3 | +25.0 |

| 7. Products | Lactam + Ethanol | -15.0 |

Note: The data in this table is hypothetical and intended for illustrative purposes to represent a plausible reaction pathway, as specific computational studies for Ethyl 2-(4-acetyl-2-aminophenyl)acetate were not found.

Detailed research findings from computational studies on analogous systems indicate that the geometry of the transition state for the initial nucleophilic attack is crucial in determining the activation barrier. Factors such as the orientation of the amino group relative to the ester and the degree of pyramidalization of the attacking nitrogen atom play a significant role.

Derivatization, Analog Design, and Structure Activity Relationship Sar Investigations of Ethyl 2 4 Acetyl 2 Aminophenyl Acetate Scaffolds

Rational Design of Hybrid Molecules and Conjugates

The trifunctional nature of the Ethyl 2-(4-acetyl-2-aminophenyl)acetate scaffold makes it an excellent starting point for the rational design of hybrid molecules. Hybrid molecules are chemical entities that combine two or more distinct pharmacophores or structural motifs into a single molecule. This strategy is often employed in drug discovery to target multiple biological pathways or to improve the pharmacological profile of a lead compound.

The amino, acetyl, and ester groups can each serve as a synthetic handle to attach other molecular fragments.

The amino group is ideal for forming stable amide bonds by coupling with carboxylic acids of another bioactive molecule. nih.gov

The acetyl group can be converted into a linker through condensation reactions, for example, by forming a hydrazone which can then be further functionalized.

The ester group , following hydrolysis to a carboxylic acid, provides another point for amide bond formation or for esterification with a hydroxyl-containing molecule.

This modular approach allows for the creation of diverse chemical libraries where the Ethyl 2-(4-acetyl-2-aminophenyl)acetate core is linked to other scaffolds known for specific biological activities, such as coumarins, benzothiazoles, or other heterocyclic systems. rsc.org

Exploring Positional Isomer Effects on Molecular Architecture and Reactivity

The specific arrangement of substituents on the phenyl ring of Ethyl 2-(4-acetyl-2-aminophenyl)acetate is critical to its chemical reactivity and three-dimensional shape. Exploring its positional isomers, where the acetyl, amino, and ethyl acetate (B1210297) groups are rearranged, can provide significant insights into structure-property relationships.

For example, moving the acetyl group from the para-position (position 4) to the meta-position (position 5) relative to the amino group would alter the electronic interplay between them. In the parent molecule, the acetyl group is a meta-director and deactivating, while the amino group is an ortho, para-director and activating. The specific placement influences the nucleophilicity of the amino group and the electrophilicity of the acetyl carbonyl.

Furthermore, placing the amino group ortho to the ethyl acetate moiety could allow for intramolecular hydrogen bonding or cyclization reactions under certain conditions, a possibility that is less likely in other isomers. Steric hindrance would also be affected; for instance, the reactivity of the amino group in Ethyl 2-(2-acetyl-6-aminophenyl)acetate would be significantly lower due to steric blocking by two adjacent ortho substituents. A systematic synthesis and analysis of these isomers would be essential to fully map the chemical space and reactivity profile of this scaffold.

| Isomer | Key Structural Feature | Predicted Impact on Reactivity |

| Ethyl 2-(4-acetyl-2-aminophenyl)acetate | Amino group is ortho to the acetate side chain and para to the acetyl group. | Baseline reactivity. |

| Ethyl 2-(5-acetyl-2-aminophenyl)acetate | Acetyl group is meta to the amino group. | Reduced deactivating effect of the acetyl group on the amine's nucleophilicity compared to the 4-acetyl isomer. |

| Ethyl 2-(3-acetyl-4-aminophenyl)acetate | Acetyl and amino groups are ortho to each other. | Potential for intramolecular hydrogen bonding. Steric hindrance may affect the reactivity of both groups. |

Comparative Analysis with Established Analogues (e.g., Benzothiazole (B30560) and Coumarin (B35378) Derivatives with similar functionalities)

The Ethyl 2-(4-acetyl-2-aminophenyl)acetate scaffold shares structural elements with well-established classes of bioactive compounds, particularly benzothiazoles and coumarins. A comparative analysis can inform the design of novel derivatives with potentially interesting properties.

Benzothiazole Derivatives: Many bioactive benzothiazoles are synthesized from 2-aminothiophenol (B119425) precursors. The 2-aminophenyl moiety within the target scaffold is a key synthon for building a thiazole (B1198619) ring. For instance, the ortho-amino and acetyl groups could potentially undergo a condensation-cyclization reaction with a sulfur source to form a substituted benzothiazole ring system. SAR studies on 2-(4-aminophenyl)benzothiazoles have highlighted the importance of the substitution pattern on the phenyl ring for biological activity. scinito.aimdpi.com The functional handles on the Ethyl 2-(4-acetyl-2-aminophenyl)acetate scaffold allow for the synthesis of benzothiazole analogues with novel substitution patterns not easily accessible through traditional routes. nih.govmdpi.com

Coumarin Derivatives: Coumarins (benzopyran-2-ones) are another class of compounds with diverse biological activities, and their SAR has been extensively studied. rsc.orgresearchgate.netnih.gov The synthesis of coumarins often involves the condensation of phenols with β-ketoesters. While the target scaffold is not a direct precursor, its derivatized forms share functional similarities. For example, modifications of the acetyl and ester groups can lead to structures that mimic the functionalities present in bioactive coumarins. researchgate.net Studies on coumarin derivatives have shown that substituents at various positions on the benzopyran ring are critical for activity. nih.gov The insights gained from coumarin SAR can guide the derivatization of the Ethyl 2-(4-acetyl-2-aminophenyl)acetate core to place functional groups in spatially analogous positions, thereby exploring new chemical space with potential for similar biological effects.

By leveraging the known SAR of these established analogues, the design of new molecules based on the Ethyl 2-(4-acetyl-2-aminophenyl)acetate scaffold can be pursued more rationally, increasing the probability of discovering compounds with desired chemical or biological properties.

Applications of Ethyl 2 4 Acetyl 2 Aminophenyl Acetate in Contemporary Chemical Research

Utility as a Synthon in Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic core of Ethyl 2-(4-acetyl-2-aminophenyl)acetate makes it a versatile synthon, or building block, for the construction of more complex molecular frameworks.

The presence of a 2-aminoacetophenone (B1585202) moiety within the structure of Ethyl 2-(4-acetyl-2-aminophenyl)acetate is particularly significant. This structural motif is a well-established precursor for the synthesis of a variety of heterocyclic compounds, which are central to medicinal chemistry and materials science. For instance, 2-aminoacetophenones are known to undergo cyclization reactions to form quinolones, a class of compounds with broad-spectrum antibacterial activity. While specific studies on Ethyl 2-(4-acetyl-2-aminophenyl)acetate are limited, its structural similarity to other 2-aminoacetophenones suggests its potential utility in similar synthetic transformations. The amino group and the acetyl group can participate in intramolecular cyclization reactions, and the ethyl acetate (B1210297) group offers a site for further chemical modification.

Building upon its potential in heterocyclic synthesis, Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be envisioned as a foundational scaffold for the construction of novel bioactive molecules. The core phenyl ring with its diverse substituents provides a template that can be elaborated upon to generate libraries of compounds for biological screening. However, at present, there is a lack of specific published research that demonstrates the direct use of Ethyl 2-(4-acetyl-2-aminophenyl)acetate in the construction of known bioactive molecules.

The reactivity of the functional groups in Ethyl 2-(4-acetyl-2-aminophenyl)acetate also suggests its potential as a precursor for the synthesis of specialty chemicals and advanced materials. For example, the amino group could be diazotized and converted into a variety of other functional groups, or it could be used in polymerization reactions to create novel polymers with specific properties. The aromatic ring and the acetyl group could also be modified to tune the electronic and physical properties of resulting materials. Despite this potential, there is currently no specific research available in the public domain detailing the application of Ethyl 2-(4-acetyl-2-aminophenyl)acetate as a precursor for specialty chemicals or advanced materials.

Applications in Chemical Biology as Molecular Probes

The field of chemical biology often utilizes small molecules as probes to investigate biological systems. The structural features of Ethyl 2-(4-acetyl-2-aminophenyl)acetate suggest a potential, though currently unexplored, role in this area.

Molecular probes are instrumental in elucidating the mechanisms of enzyme-substrate interactions. A molecule like Ethyl 2-(4-acetyl-2-aminophenyl)acetate could theoretically be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282), to study the active sites of enzymes. However, there is no current scientific literature that documents the use of Ethyl 2-(4-acetyl-2-aminophenyl)acetate or its derivatives for investigating enzyme-substrate interactions.

Tools for Chemical Probe Development

Ethyl 2-(4-acetyl-2-aminophenyl)acetate is a multifaceted compound whose structural characteristics make it a valuable precursor in the synthesis of specialized chemical probes. Its utility in this area of chemical research stems from the reactive potential of its constituent functional groups: the ortho-aminoacetyl moiety and the ethyl acetate side chain. These features allow for its elaboration into a variety of complex molecular architectures, including heterocyclic systems that are frequently employed as the core scaffolds of chemical probes.

Chemical probes are essential tools in chemical biology, designed to selectively interact with and report on the presence or activity of specific biological targets, such as proteins or enzymes. The development of novel and effective chemical probes is a continuous endeavor in medicinal chemistry and drug discovery. While direct applications of Ethyl 2-(4-acetyl-2-aminophenyl)acetate in published chemical probe development are not extensively documented, its potential as a versatile building block is evident from the well-established reactivity of analogous ortho-aminoacetophenones.

The primary utility of this compound lies in its capacity to undergo intramolecular cyclization and condensation reactions to form a range of heterocyclic structures. For instance, the ortho-amino group and the acetyl carbonyl can participate in reactions to construct quinoline (B57606) and quinolone scaffolds. These nitrogen-containing heterocycles are of significant interest in the design of fluorescent probes due to their intrinsic photophysical properties, which can be fine-tuned through chemical modification.

Table 1: Potential Heterocyclic Scaffolds from Ethyl 2-(4-acetyl-2-aminophenyl)acetate

| Heterocyclic System | Synthetic Strategy | Potential Application in Chemical Probes |

| Quinolines | Friedländer annulation | Core structure for fluorescent probes, metal ion sensors |

| Quinolones | Cyclocondensation reactions | Building block for enzyme activity-based probes |

| Benzodiazepines | Condensation with diamines | Scaffold for affinity-based probes |

| Indoles | Reductive cyclization | Precursor for probes targeting protein-protein interactions |

The ethyl acetate group on the phenyl ring provides a convenient handle for further functionalization. This ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various reporter tags, such as fluorophores, biotin for affinity purification, or photoreactive groups for photoaffinity labeling. This modular approach allows for the systematic development of chemical probes with tailored properties for specific biological investigations.

Detailed research into the synthesis of kinase inhibitors has demonstrated the importance of substituted aminophenyl scaffolds. Although not explicitly described for probe development, the synthetic routes employed in these studies highlight the chemical transformations that Ethyl 2-(4-acetyl-2-aminophenyl)acetate can undergo. These transformations are directly translatable to the synthesis of activity-based probes (ABPs) and other molecular tools for studying enzyme function.

Future Directions and Interdisciplinary Research Opportunities for Ethyl 2 4 Acetyl 2 Aminophenyl Acetate

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

| AI-Proposed Retrosynthetic Disconnection | Key Reaction Type | Potential Precursors | Rationale |

|---|---|---|---|

| C-C bond (Acetyl group) | Friedel-Crafts Acylation | Ethyl 2-(2-aminophenyl)acetate + Acetyl Chloride/Acetic Anhydride | A standard method for introducing an acetyl group onto an activated aromatic ring. |

| C-C bond (Acetate side chain) | Cross-Coupling Reaction (e.g., Heck, Suzuki) | Aryl halide (e.g., 1-(3-amino-4-bromophenyl)ethan-1-one) + Ethyl acetate (B1210297) derivative | Modern coupling methods offer high efficiency and functional group tolerance. |

| C-N bond (Amino group) | Reduction of Nitro Group | Ethyl 2-(4-acetyl-2-nitrophenyl)acetate | A common and reliable transformation for introducing an amino group. |

Exploration of Green Chemistry Principles in its Production and Utilization

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netacs.orgnih.gov The synthesis of Ethyl 2-(4-acetyl-2-aminophenyl)acetate provides a valuable case for applying these principles to create more sustainable chemical processes. acs.org Key areas of focus include improving atom economy, using safer solvents, reducing waste, and increasing energy efficiency. nih.govrsc.org

Green chemistry metrics, such as Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product, are crucial for evaluating the sustainability of a synthetic route. researchgate.netrsc.orgmdpi.com By optimizing reaction conditions and choosing more efficient catalytic systems, the PMI for the production of Ethyl 2-(4-acetyl-2-aminophenyl)acetate can be significantly reduced. researchgate.net

For instance, a traditional synthesis might involve a multi-step process with hazardous reagents and solvents, generating significant waste. A greener approach would focus on developing a more streamlined, perhaps one-pot, synthesis. acs.orgnih.gov This could involve using catalytic methods instead of stoichiometric reagents, replacing hazardous solvents with benign alternatives like water or bio-based solvents, and designing the process to minimize energy consumption. The reduction of a nitro group is a common step in the synthesis of aromatic amines, and employing safer, more sustainable reducing agents (e.g., catalytic transfer hydrogenation) over traditional heavy metal reagents is a key green improvement.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative | Benefit |

|---|---|---|---|

| Waste Prevention (PMI) | Multi-step synthesis with purification at each stage, leading to high solvent use and material loss. | Telescoped or one-pot synthesis, minimizing intermediate isolation. | Reduced solvent waste, lower energy consumption, higher overall yield. |

| Atom Economy | Use of protecting groups and stoichiometric reagents that are not incorporated into the final product. | Catalytic reactions (e.g., catalytic acylation or reduction) that maximize the incorporation of reactant atoms. | Higher efficiency and less byproduct formation. |

| Less Hazardous Chemical Syntheses | Use of toxic heavy metal catalysts (e.g., tin chloride for nitro reduction) or hazardous solvents (e.g., chlorinated hydrocarbons). | Use of biocatalysts, heterogeneous catalysts (e.g., Pd/C), or safer reducing systems like iron in ammonium (B1175870) chloride. | Improved safety profile and reduced environmental contamination. |

| Safer Solvents and Auxiliaries | Use of volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene. | Employing water, supercritical CO2, or bio-derived solvents (e.g., 2-MeTHF). | Reduced air pollution and worker exposure to toxic chemicals. |

Development of Advanced Analytical Methods for Reaction Monitoring and Product Quantification

Ensuring the purity and quality of chemical intermediates is paramount, necessitating the use of advanced analytical techniques. longdom.orgijpsjournal.comitecgoi.in For Ethyl 2-(4-acetyl-2-aminophenyl)acetate, a suite of modern analytical methods can be employed for both real-time reaction monitoring and final product quantification. itecgoi.in

Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for separating the target compound from starting materials, intermediates, and impurities with high resolution. ijpsjournal.comjocpr.com Coupling these separation techniques with Mass Spectrometry (LC-MS) provides definitive identification of components based on their mass-to-charge ratio, which is crucial for impurity profiling. longdom.orgjocpr.com

Furthermore, Process Analytical Technology (PAT) tools, such as in-line spectroscopic methods, offer the potential for real-time monitoring. jocpr.com Techniques like Near-Infrared (NIR) and Raman spectroscopy can track the concentration of reactants and products directly within the reaction vessel without the need for sampling. jocpr.com This allows for precise control over reaction endpoints, optimization of reaction conditions, and ensures process consistency. For structural elucidation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful, non-destructive tool. ijpsjournal.com

| Analytical Technique | Application | Information Obtained |

|---|---|---|

| HPLC/UHPLC | Purity assessment, quantification, impurity profiling | Retention time, peak area (concentration), separation of components |

| LC-MS | Impurity identification, reaction byproduct analysis | Molecular weight and fragmentation patterns of components |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, quantitative analysis (qNMR) | Chemical structure, functional group verification, precise concentration |

| FTIR/Raman Spectroscopy | In-line reaction monitoring, functional group analysis | Real-time disappearance of reactant peaks and appearance of product peaks |

| X-Ray Crystallography | Definitive structural elucidation of the solid state | Three-dimensional molecular structure, crystal packing, intermolecular interactions |

Role in New Materials Science and Supramolecular Chemistry

The unique trifunctional nature of Ethyl 2-(4-acetyl-2-aminophenyl)acetate makes it an intriguing building block for new materials and supramolecular assemblies. The presence of a hydrogen-bond donor (the amino N-H), multiple hydrogen-bond acceptors (the amino lone pair, acetyl C=O, and ester C=O and O-Et), and an aromatic ring provides a rich platform for designing complex architectures. researchgate.netnih.gov

In materials science, this compound could serve as a monomer for the synthesis of specialty polymers. The amino group can react with various monomers to form polyamides or polyimines, while the acetyl and ester groups can be further modified to tune the polymer's properties, such as solubility, thermal stability, or conductivity. mdpi.comchemrevlett.comresearchgate.netnih.gov Aniline (B41778) derivatives are known precursors to conductive polymers, and incorporating this specific structure could lead to materials with novel electronic or optical properties. mdpi.comresearchgate.net

In supramolecular chemistry, the molecule's ability to form multiple, directed hydrogen bonds could be exploited to create self-assembling systems like gels, liquid crystals, or discrete molecular cages. beilstein-journals.orgbeilstein-journals.org The acetyl and amino groups on the phenyl ring can also act as coordination sites for metal ions, suggesting its potential use as a ligand in the design of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are highly porous and have applications in gas storage, separation, and catalysis. The interplay of hydrogen bonding and metal coordination could lead to the formation of complex, functional supramolecular structures. nih.gov

| Research Area | Potential Role of the Compound | Key Functional Groups Involved | Potential Application |

|---|---|---|---|

| Polymer Chemistry | Monomer or cross-linking agent | Amino group (for polymerization), Acetyl/Ester groups (for post-polymerization modification) | Specialty polymers, conductive materials, high-performance plastics |

| Supramolecular Chemistry | Self-assembling building block (tecton) | Amino (H-bond donor), Carbonyls (H-bond acceptors), Aromatic ring (π-stacking) | Organogels, liquid crystals, molecular recognition systems |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Amino and Acetyl groups as metal coordination sites | Gas storage, catalysis, chemical sensors |

| Crystal Engineering | Component for co-crystal formation | All hydrogen bonding sites | Modification of physical properties (e.g., solubility, melting point) of active pharmaceutical ingredients |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-acetyl-2-aminophenyl)acetate, and what reaction conditions are critical for success?